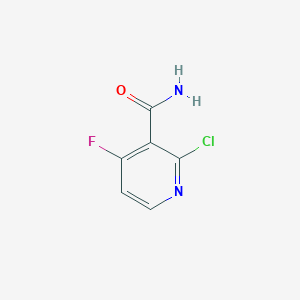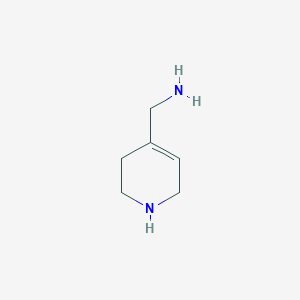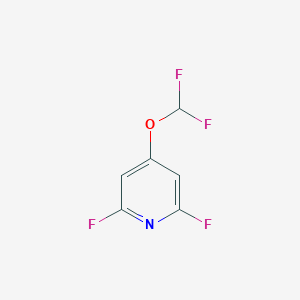
4-(Difluoromethoxy)-2,6-difluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethoxy)-2,6-difluoropyridine is a fluorinated heterocyclic compound. It is characterized by the presence of a pyridine ring substituted with difluoromethoxy and difluoro groups. The incorporation of fluorine atoms into organic molecules often enhances their chemical stability, lipophilicity, and biological activity, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-2,6-difluoropyridine typically involves the introduction of difluoromethoxy and difluoro groups onto a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This process can be achieved through various pathways, including electrophilic, nucleophilic, radical, and cross-coupling methods .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced difluoromethylation reagents and catalysts to streamline the synthesis and minimize by-products .
化学反応の分析
Types of Reactions
4-(Difluoromethoxy)-2,6-difluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethoxy and difluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include difluorocarbene reagents, metal catalysts (such as palladium or copper), and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while cross-coupling reactions can produce more complex fluorinated heterocycles .
科学的研究の応用
4-(Difluoromethoxy)-2,6-difluoropyridine has several scientific research applications, including:
作用機序
The mechanism of action of 4-(Difluoromethoxy)-2,6-difluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. For example, it may inhibit certain enzymes by forming strong interactions with their active sites, thereby modulating their activity .
類似化合物との比較
Similar Compounds
Similar compounds include other fluorinated heterocycles, such as:
- 4-(Difluoromethoxy)aniline
- 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid
- Difluoromethoxylated ketones .
Uniqueness
4-(Difluoromethoxy)-2,6-difluoropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of difluoromethoxy and difluoro groups enhances its stability, lipophilicity, and potential for biological activity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C6H3F4NO |
|---|---|
分子量 |
181.09 g/mol |
IUPAC名 |
4-(difluoromethoxy)-2,6-difluoropyridine |
InChI |
InChI=1S/C6H3F4NO/c7-4-1-3(12-6(9)10)2-5(8)11-4/h1-2,6H |
InChIキー |
VGOHUPJJZXNILQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1F)F)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12975208.png)
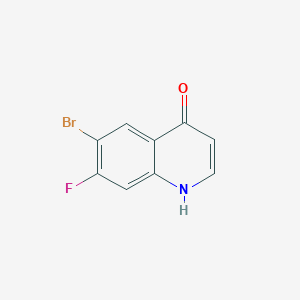
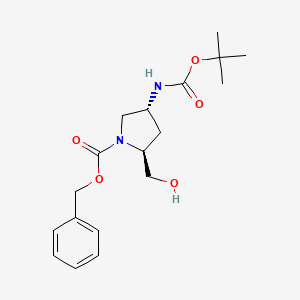
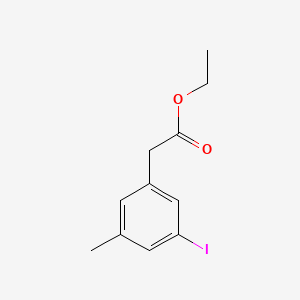
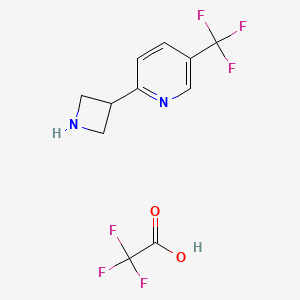
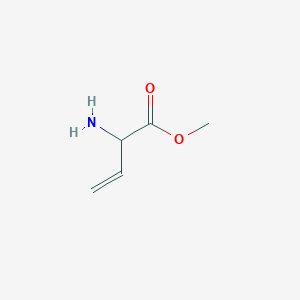

![2-(2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethan-1-ol hydrate](/img/structure/B12975251.png)
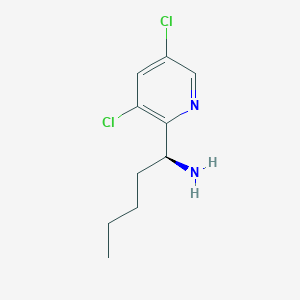
![2-Bromo-1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone](/img/structure/B12975272.png)
